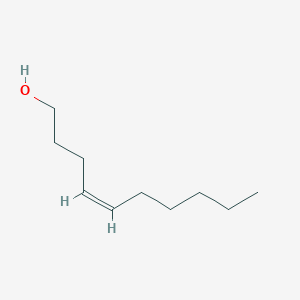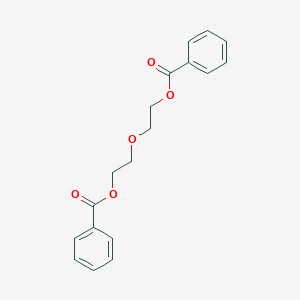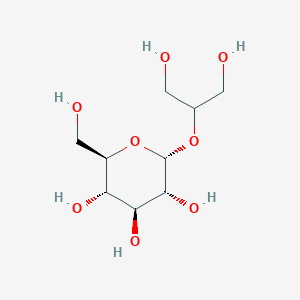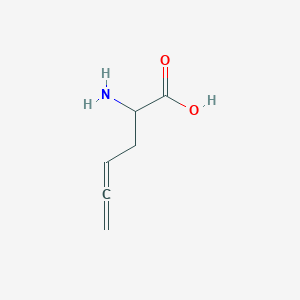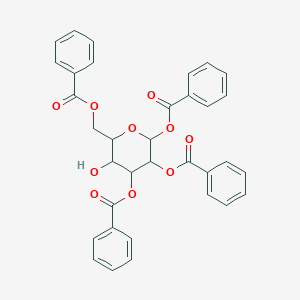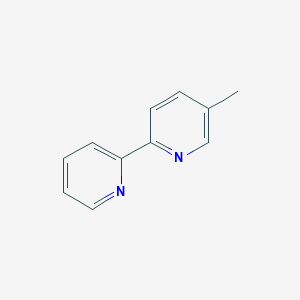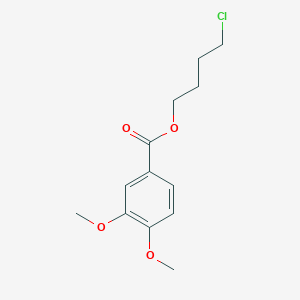
Isotaxiresinol
Overview
Description
Isotaxiresinol is a lignan, a type of natural compound found in various plants, particularly in the Taxus species (yew trees). It consists of a 1,2,3,4-tetrahydronaphthalene structure substituted by a hydroxy group at position 7, hydroxymethyl groups at positions 2 and 3, a methoxy group at position 6, and a 3,4-dihydroxyphenyl group at position 1 . This compound has been isolated from Taxus yunnanensis and is known for its significant biological activities, including antioxidant, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Isotaxiresinol, a lignan isolated from Taxus yunnanensis , primarily targets the production of tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) . These are key cytokines involved in inflammatory responses and immune regulation. By targeting these cytokines, this compound can modulate immune responses and inflammation .
Mode of Action
This compound acts by blocking the production of TNF-α and IFN-γ by activating macrophages . It also directly inhibits the apoptosis induced by TNF-α .
Biochemical Pathways
It is known that the compound’s action on tnf-α and ifn-γ production can influence various downstream effects, including immune response modulation and apoptosis inhibition
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of immune responses and the prevention of hepatocyte apoptosis . By blocking the production of TNF-α and IFN-γ, this compound can modulate immune responses . Additionally, by inhibiting the apoptosis induced by TNF-α, this compound can prevent liver damage .
Biochemical Analysis
Biochemical Properties
Isotaxiresinol is a plant metabolite . It has been found in the xylem of Taxus yunnanensis . The exact biochemical reactions that this compound participates in are not well-studied. As a lignan, it may interact with various enzymes, proteins, and other biomolecules in the plant cell.
Cellular Effects
It has been suggested that it may have a role in plant metabolism
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Isotaxiresinol can be synthesized through various chemical reactions involving the modification of its lignan backbone. One common method involves the use of liquid chromatography/mass selective detector (LC/MSD), high-sensitivity tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), gas chromatography (GC), and Fourier Transform Infrared Spectrometry (FTIR) for the analysis and purification of the compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the wood of Taxus yunnanensis. The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified using chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Isotaxiresinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted lignans, which can have different biological activities and properties .
Scientific Research Applications
Isotaxiresinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignan biosynthesis and metabolism.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: this compound has shown potential in inhibiting the growth of various cancer cells, including breast and colon cancer cells, by inducing apoptosis and inhibiting tumor cell proliferation. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Isotaxiresinol is unique among lignans due to its specific structure and biological activities. Similar compounds include:
Secoisolariciresinol: Another lignan with similar antioxidant and anticancer properties.
Cycloolivil: Known for its anti-inflammatory and antioxidant activities.
Isolariciresinol: Exhibits similar biological activities but differs in its structural configuration.
These compounds share similar functional groups and biological activities but differ in their specific molecular structures and the extent of their effects.
Properties
IUPAC Name |
4-[(1S,2R,3R)-7-hydroxy-2,3-bis(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-25-18-6-11-4-12(8-20)14(9-21)19(13(11)7-17(18)24)10-2-3-15(22)16(23)5-10/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3/t12-,14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLVRVYXAHDDLB-PJFSTRORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346133 | |
| Record name | Isotaxiresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26194-57-0 | |
| Record name | Isotaxiresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Isotaxiresinol?
A1: this compound, a lignan found in various plant species, exhibits promising biological activities, including:
- Antioxidant activity: this compound demonstrates significant antioxidant activity, effectively scavenging DPPH radicals [, , ]. Studies suggest that it contributes to the high antioxidative activity of extracts from Taxus cuspidata heartwood [].
- Anti-osteoporotic activity: Studies indicate that this compound possesses potential anti-osteoporotic properties, inhibiting bone resorption and promoting bone formation [, ].
- Hepatoprotective activity: this compound, alongside other lignans, has shown potential in protecting the liver from damage [, ].
Q2: What is the structural characterization of this compound?
A2: this compound is a lignan with the following structural characteristics:
- Spectroscopic Data: The structure of this compound has been elucidated using various spectroscopic techniques including UV, IR, ESI-MS, 1H-NMR, and 13C-NMR [, , , , , , ].
Q3: In which plant species can this compound be found?
A3: this compound has been isolated from various plant species, particularly conifers. Some of the notable sources include:
- Taxus species: this compound is found in various Taxus species, including Taxus cuspidata [, ], Taxus mairei [], Taxus wallichiana [], Taxus yunnanensis [, , , ], and Taxus baccata [].
- Cupressaceae family: this compound is also present in trees belonging to the Cupressaceae family, such as Austrocedrus chilensis [, ], Fitzroya cupressoides [, , ], and Pilgerodendron uviferum [].
- Eucalyptus globulus: this compound is a constituent of lignin found in plantation Eucalyptus globulus wood [].
- Chirita longgangensis var. hongyao: This plant species has been identified as a source of this compound 4-O-methyl ether [].
Q4: Are there any studies investigating the stability and formulation of this compound?
A5: While the provided research does not delve into specific stability and formulation studies for this compound, it highlights the use of various extraction and purification techniques, suggesting potential avenues for developing stable formulations [, , ]. Further research is needed to explore specific formulation strategies to enhance its stability, solubility, and bioavailability.
Q5: What analytical methods are used to characterize and quantify this compound?
A5: Researchers utilize a combination of analytical techniques to characterize and quantify this compound, including:
- Chromatographic techniques: Thin-layer chromatography (TLC) [], high-performance liquid chromatography (HPLC) [], and column chromatography are employed for separation and purification [, ].
- Spectroscopic methods: Ultraviolet-visible (UV) spectroscopy, infrared (IR) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) are essential for structural elucidation and identification [, , , , , , ].
Q6: What is the historical context of this compound research?
A7: The research on this compound and related lignans spans several decades, with early studies focusing on their isolation and structural characterization from various plant sources []. Over time, research has progressed to investigate their diverse biological activities, including antioxidant, antiproliferative, and anti-osteoporotic effects [, , ]. The identification of this compound as a potential therapeutic agent for osteoporosis and other conditions has further fueled research efforts in recent years [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


